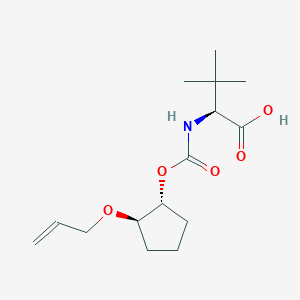
2-(5-Amino-2-fluorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-2-fluorophenyl)butan-2-ol (AFB) is an organic compound with a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. It is a versatile molecule with a wide range of uses in the laboratory, ranging from its use as a reagent in organic synthesis to its use as a drug in the treatment of certain diseases. AFB is a highly reactive compound and has been found to be useful in a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
2-(5-Amino-2-fluorophenyl)butan-2-ol has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of various compounds. 2-(5-Amino-2-fluorophenyl)butan-2-ol has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-2-fluorophenyl)butan-2-ol is not fully understood. However, it is believed to act as a proton acceptor, which allows it to interact with other molecules in the reaction. 2-(5-Amino-2-fluorophenyl)butan-2-ol is also believed to act as a catalyst, which allows it to speed up the reaction. Additionally, 2-(5-Amino-2-fluorophenyl)butan-2-ol is believed to act as a nucleophile, which allows it to react with other molecules in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Amino-2-fluorophenyl)butan-2-ol are not well understood. However, it has been found to have some effects on the body, such as an increase in the production of various hormones, including cortisol and adrenaline. Additionally, 2-(5-Amino-2-fluorophenyl)butan-2-ol has been found to have some effects on the immune system, as well as some effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-Amino-2-fluorophenyl)butan-2-ol in laboratory experiments include its low cost, its high reactivity, and its versatility. Additionally, 2-(5-Amino-2-fluorophenyl)butan-2-ol is relatively easy to synthesize, and can be used in a variety of laboratory experiments. The limitations of using 2-(5-Amino-2-fluorophenyl)butan-2-ol in laboratory experiments include its potential toxicity and its potential reactivity with other compounds in the reaction. Additionally, 2-(5-Amino-2-fluorophenyl)butan-2-ol is not always stable in certain conditions, and may decompose or degrade over time.
Direcciones Futuras
For 2-(5-Amino-2-fluorophenyl)butan-2-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research could be done into the potential toxicity of 2-(5-Amino-2-fluorophenyl)butan-2-ol, as well as its potential reactivity with other compounds in the reaction. Additionally, further research could be done into the potential applications of 2-(5-Amino-2-fluorophenyl)butan-2-ol in the treatment of various diseases, such as cancer, and its potential use in the synthesis of various pharmaceuticals. Finally, further research could be done into the potential uses of 2-(5-Amino-2-fluorophenyl)butan-2-ol in the synthesis of various organic compounds, such as pesticides and other organic compounds.
Métodos De Síntesis
2-(5-Amino-2-fluorophenyl)butan-2-ol can be synthesized through several methods, including the Wittig-Horner reaction, the Mitsunobu reaction, and the Williamson ether synthesis. The Wittig-Horner reaction is the most commonly used method for the synthesis of 2-(5-Amino-2-fluorophenyl)butan-2-ol, and involves the reaction of a phosphonium salt with an aldehyde or ketone. The Mitsunobu reaction is a versatile reaction that can be used for the synthesis of 2-(5-Amino-2-fluorophenyl)butan-2-ol, and involves the reaction of an alcohol with an aldehyde or ketone. The Williamson ether synthesis is a method used to synthesize ethers, and can be used to synthesize 2-(5-Amino-2-fluorophenyl)butan-2-ol.
Propiedades
IUPAC Name |
2-(5-amino-2-fluorophenyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-10(2,13)8-6-7(12)4-5-9(8)11/h4-6,13H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTWSMIGBZCAPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC(=C1)N)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235575 |
Source


|
| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374771-56-8 |
Source


|
| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374771-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)



![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)








